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Compound of Interest

Compound Name:
3-(3-Fluorophenoxy)phenylboronic

acid

CAS No.: 2377611-79-3

Cat. No.: B2847394

Get Quote

Executive Summary
3-(3-Fluorophenoxy)phenylboronic acid (CAS: 2377611-79-3) is a specialized organoboron

building block used primarily in the synthesis of biaryl ether scaffolds for medicinal chemistry.

Its structural motif—a meta-substituted fluorophenoxy group—is designed to enhance

metabolic stability and lipophilicity in drug candidates, particularly kinase inhibitors (e.g., FLT3,

c-Src) and CETP inhibitors.

Unlike commodity reagents (e.g., phenylboronic acid), this compound is a Tier 2 Research

Chemical, meaning it is typically produced in small batches (gram-scale) rather than bulk

tonnage. This guide details its procurement landscape, estimated pricing, quality validation

protocols, and application in Suzuki-Miyaura cross-coupling.
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Parameter Specification

Chemical Name 3-(3-Fluorophenoxy)phenylboronic acid

CAS Number 2377611-79-3

Molecular Formula C₁₂H₁₀BFO₃

Molecular Weight 232.02 g/mol

Appearance White to off-white solid

Solubility
Soluble in DMSO, MeOH, DMF; sparingly

soluble in water

Purity Standard
≥95% (NMR), typically ≥97% for library

synthesis

Key Impurity

Boroxine trimer (anhydride form); varying

amounts are common and reversible via

hydrolysis.[1][2][3]

Procurement Landscape & Pricing Analysis
Supplier Tiering
The supply chain for this compound is concentrated among specialized "building block"

manufacturers rather than general catalog houses.

Tier 1 (Primary Manufacturers): Companies that synthesize the compound in-house.

Combi-Blocks (USA/China): The most reliable source for this specific CAS. They often

hold stock in San Diego, CA.

Tier 2 (Aggregators): Companies that list the product but likely drop-ship from Tier 1.

Fisher Scientific / Sigma-Aldrich: May list the item but fulfillment is often routed through

third-party partnerships (e.g., Combi-Blocks or Enamine).

BLD Pharm: Strong presence in fluorinated building blocks.
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Estimated Market Pricing (Research Scale)
Note: Prices are volatile and depend on stock availability. The values below are estimates for

budgetary planning.

Pack Size
Estimated Price
Range (USD)

Cost Efficiency Lead Time

1 g $45 - $85 Low 1-3 Days (if in stock)

5 g $180 - $300 Medium 1-3 Days (if in stock)

25 g $750 - $1,100 High
2-4 Weeks (Synthesis

on demand)

Procurement Strategy: For drug discovery campaigns requiring >10g, request a custom quote

rather than buying multiple 1g vials. The price per gram drops significantly (up to 40%) for bulk

orders due to the efficiency of the borylation step at scale.

Quality Assurance & Validation Protocol
As a boronic acid, this compound is prone to dehydration (forming boroxines) and

protodeboronation. Upon receipt, the following validation workflow is mandatory to ensure

experimental reproducibility.

Validation Workflow (Graphviz Diagram)

Receipt of Material
(White Solid)

Visual Inspection
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Check Purity & Boroxine Ratio

19F NMR
Verify Fluorine Regiochemistry Decision Gate

Release for Synthesis >95% Purity

Recrystallize
(EtOAc/Hexane)

 <95% or Wet
 Re-test

Click to download full resolution via product page

Figure 1: Quality Assurance decision tree. Note that ¹⁹F NMR is critical to distinguish between

the 3-fluorophenoxy and 4-fluorophenoxy isomers, which have distinct chemical shifts.
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Technical Insight: In ¹H NMR, the boronic acid -B(OH)₂ protons typically appear as a broad

singlet around 8.0–8.2 ppm in DMSO-d₆. If these are missing or integrated low, the sample

may exist as the boroxine anhydride. This is not an impurity for Suzuki couplings, as the base

(e.g., K₂CO₃) hydrolyzes the anhydride in situ. Do not discard material solely based on

"missing" OH signals if the aryl region is correct.

Application: Rational Design & Synthesis
Why this Scaffold?
The 3-(3-fluorophenoxy)phenyl moiety is a "privileged structure" in kinase inhibitor design.

Metabolic Stability: The fluorine atom at the meta position of the terminal ring blocks

metabolic oxidation (P450 metabolism) at a reactive site.

Conformational Flexibility: The ether linkage allows the two phenyl rings to adopt a non-

planar geometry, often required to fit into the hydrophobic pocket of kinases like FLT3 (Acute

Myeloid Leukemia target) or c-Src.

Lipophilicity: Increases membrane permeability compared to non-fluorinated analogues.

Standardized Suzuki-Miyaura Coupling Protocol
This protocol is optimized for coupling 3-(3-Fluorophenoxy)phenylboronic acid with

heteroaryl chlorides (e.g., chloropyrimidines, chloroquinolines).

Reagents:

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

Base: 2M Na₂CO₃ (aq) or K₃PO₄ (3 equiv)

Solvent: 1,4-Dioxane/Water (4:1) or DME/Water

Temperature: 80–100 °C

Step-by-Step Methodology:
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Charge: In a microwave vial or round-bottom flask, add the heteroaryl chloride (1.0 equiv), 3-
(3-Fluorophenoxy)phenylboronic acid (1.2 equiv), and Pd catalyst (0.05 equiv).

Inert: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

Solvate: Add degassed solvent (Dioxane) and aqueous base via syringe.

React: Heat to 90 °C for 4–16 hours (or 110 °C for 30 min in microwave).

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

Purification: Flash chromatography (Hexane/EtOAc).

Synthesis of the Building Block (Retrosynthesis)
If supply is unavailable, the compound can be synthesized in-house via the following route:

1-Bromo-3-iodobenzene

Intermediate:
1-Bromo-3-(3-fluorophenoxy)benzene

 Ullmann Coupling
(CuI, Cs2CO3, 110°C)

3-Fluorophenol

Product:
3-(3-Fluorophenoxy)phenylboronic acid

 Miyaura Borylation
(B2pin2, Pd(dppf)Cl2)

Then Hydrolysis (NaIO4/HCl)

Click to download full resolution via product page

Figure 2: Industrial synthesis route. The Ullmann coupling is the yield-limiting step; borylation is

generally high-yielding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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